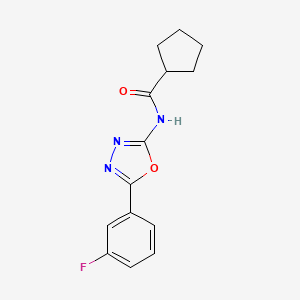

N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

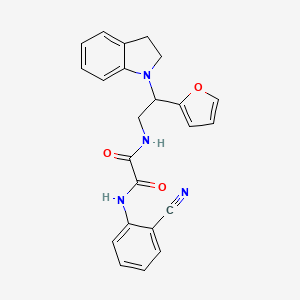

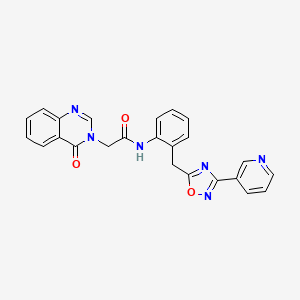

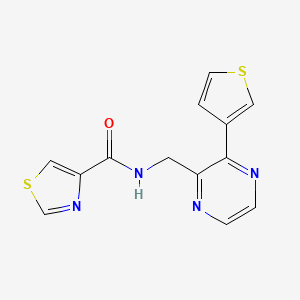

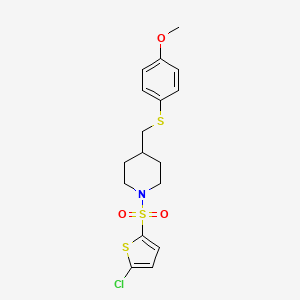

“N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . It also has a fluorophenyl group attached to the oxadiazole ring, and a cyclopentanecarboxamide group attached via a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray diffraction and NMR spectroscopy are typically used to analyze the molecular structure of such compounds.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The oxadiazole ring, the fluorophenyl group, and the cyclopentanecarboxamide group could all potentially participate in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, density, and solubility .科学的研究の応用

Antimicrobial Properties

- A study by Karthikeyan et al. (2008) reported the synthesis of 1,3,4-oxadiazoles with very good antimicrobial activity, particularly compounds showing effective bactericidal and fungicidal activities.

- Desai et al. (2016) synthesized 1,3,4-oxadiazole derivatives that demonstrated potent antibacterial and antifungal effects, with certain compounds inhibiting the growth of methicillin-resistant Staphylococcus aureus at low cytotoxicity levels.

Anticancer Activity

- Research by Aboraia et al. (2006) synthesized 1,3,4-oxadiazole derivatives that displayed high anticancer activity in vitro against a range of cancer cell lines, identifying compounds 3j and 3k as potential lead compounds for further investigation.

- A study by Alam et al. (2016) focused on the synthesis of pyrazole derivatives, including those with a 1,3,4-oxadiazole motif, which showed significant inhibitory activity against topoisomerase IIα and demonstrated notable cytotoxicity against various cancer cell lines.

Biological Activity

- The research conducted by Ravinaik et al. (2021) synthesized 1,3,4-oxadiazole derivatives that exhibited moderate to excellent anticancer activity against several cancer cell lines, surpassing the reference drug in some cases.

- In a study by S.V et al. (2019), a synthesized 1,3,4-oxadiazole derivative showed remarkable anti-tuberculosis activity and superior antimicrobial activity.

作用機序

Target of Action

Compounds with a 1,3,4-oxadiazole scaffold, like our compound of interest, have been found to interact with a variety of targets such as nucleic acids, enzymes, and globular proteins . They have shown promising results in inhibiting various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cell proliferation .

Mode of Action

1,3,4-oxadiazole derivatives have been found to exhibit a variety of mechanisms, such as the inhibition of growth factors, enzymes, and kinases, contributing to their antiproliferative effects .

Biochemical Pathways

1,3,4-oxadiazole derivatives have been found to inhibit specific cancer biological targets, such as inhibiting telomerase activity, hdac, thymidylate synthase, and the thymidine phosphorylase enzyme .

Pharmacokinetics

The molecular weight of the compound is 2072441 , which is within the optimal range for drug-like properties according to Lipinski’s rule of five. This suggests that the compound may have good bioavailability.

Result of Action

1,3,4-oxadiazole derivatives have been found to exhibit antiproliferative effects, suggesting that they may inhibit cell growth and proliferation .

将来の方向性

特性

IUPAC Name |

N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O2/c15-11-7-3-6-10(8-11)13-17-18-14(20-13)16-12(19)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFZGVHOOAPOMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2746209.png)

![1-(1,3-Benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone](/img/structure/B2746210.png)

![Methyl 4-(2-((6-((3-fluorophenyl)carbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamido)benzoate](/img/structure/B2746213.png)

![N-benzyl-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2746214.png)

![2-[4-[4-(2,5-Dihydroxyphenyl)sulfonylphenyl]phenyl]sulfonylbenzene-1,4-diol](/img/structure/B2746216.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2746224.png)

![[1-(Aminomethyl)-3,3-dimethoxycyclobutyl]methanol](/img/structure/B2746228.png)